Molecular Weight Reduction vs. Darifenacin: Implications for Synthetic Intermediate Handling and Crystallinity
The target compound (MW 371.5 g/mol) exhibits a ~13% lower molecular weight than darifenacin free base (MW 426.6 g/mol) . This difference arises from the absence of the pyrrolidine ring (Δ ~55 Da), which directly impacts physical properties relevant to intermediate isolation: lower MW typically correlates with higher volatility and potentially lower melting point, facilitating purification by distillation or sublimation routes inaccessible to darifenacin itself [1]. The molecular formula C25H25NO2 versus darifenacin's C28H30N2O2 also indicates a reduced heteroatom count (1 N vs. 2 N, 2 O vs. 2 O), altering hydrogen-bonding capacity and chromatographic retention.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 371.5 |
| Comparator Or Baseline | Darifenacin free base: 426.6 |
| Quantified Difference | Δ = -55.1 g/mol (-12.9%) |
| Conditions | Calculated from molecular formulae C25H25NO2 vs. C28H30N2O2; standard atomic weights |
Why This Matters
Lower molecular weight and reduced heteroatom count directly affect purification strategy, solubility in organic solvents, and suitability as a crystalline intermediate, guiding procurement for synthetic route development.
- [1] Watson Pharma Private Limited. Process for Preparation of Darifenacin and Intermediates Used in the Process. US Patent Application 20110144354, 2011. View Source
